molecular formula C6H3ClN2S2 B14405515 6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione CAS No. 85728-23-0

6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione

Cat. No.: B14405515
CAS No.: 85728-23-0
M. Wt: 202.7 g/mol
InChI Key: UKFIRFRETNPVQQ-UHFFFAOYSA-N
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Description

6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a thione group at the 2nd position

Preparation Methods

The synthesis of 6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-(E)-3-(5-bromopyrimidin-2-yl)acryloylbenzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium . This reaction typically proceeds at room temperature and yields the desired thiazolo[5,4-b]pyridine derivative.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione exerts its effects involves its interaction with molecular targets such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione can be compared to other thiazolo[5,4-b]pyridine derivatives, such as those with different substituents at the 6th position or variations in the thione group. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

85728-23-0

Molecular Formula

C6H3ClN2S2

Molecular Weight

202.7 g/mol

IUPAC Name

6-chloro-1H-[1,3]thiazolo[5,4-b]pyridine-2-thione

InChI

InChI=1S/C6H3ClN2S2/c7-3-1-4-5(8-2-3)11-6(10)9-4/h1-2H,(H,9,10)

InChI Key

UKFIRFRETNPVQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=S)S2)Cl

Origin of Product

United States

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